2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside
Overview
Description
2,3,5,4’-Tetrahydroxystilbene 2-O-glucoside is a polyphenolic compound extracted from the roots of Polygonum multiflorum, a traditional Chinese medicinal herb. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-aging properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthetic pathway of 2,3,5,4’-Tetrahydroxystilbene 2-O-glucoside involves the enzymatic activities responsible for resveratrol synthesis, hydroxylation, and glycosylation reactions. Stable isotope labeling and biocatalytic methods have been used to characterize the biosynthetic origin of this compound in Fallopia multiflora .
Industrial Production Methods
Industrial production of 2,3,5,4’-Tetrahydroxystilbene 2-O-glucoside typically involves extraction from Polygonum multiflorum roots. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2,3,5,4’-Tetrahydroxystilbene 2-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2,3,5,4’-Tetrahydroxystilbene 2-O-glucoside .
Scientific Research Applications
2,3,5,4’-Tetrahydroxystilbene 2-O-glucoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study polyphenolic structures and their reactivity.
Biology: Investigated for its role in cellular signaling pathways and gene expression.
Industry: Utilized in the development of anti-aging skincare products and dietary supplements.
Mechanism of Action
The mechanism of action of 2,3,5,4’-Tetrahydroxystilbene 2-O-glucoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes to protect against oxidative damage.
Anti-inflammatory Activity: It inhibits pro-inflammatory signaling pathways and reduces the expression of inflammatory cytokines.
Neuroprotective Effects: It restores the expression of neurotrophic factors and their downstream signaling pathways to promote neuronal survival and inhibit apoptosis.
Comparison with Similar Compounds
Similar Compounds
Resveratrol: A well-known polyphenol with similar antioxidant and anti-inflammatory properties.
Polydatin: A glucoside of resveratrol with enhanced bioavailability and similar biological activities.
Piceid: Another glucoside of resveratrol with comparable antioxidant and anti-aging effects.
Uniqueness
2,3,5,4’-Tetrahydroxystilbene 2-O-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other similar compounds. This unique structure also contributes to its potent biological activities and therapeutic potential .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c21-9-15-16(25)17(26)18(27)20(28-15)29-19-11(7-13(23)8-14(19)24)4-1-10-2-5-12(22)6-3-10/h1-8,15-18,20-27H,9H2/b4-1+/t15-,16-,17+,18-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYVHSBYKLLDJC-DSNJPTTOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C(C(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801242061 | |
Record name | 2,3,5,4′-Tetrahydroxystilbene 2-O-β-D-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801242061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82373-94-2, 55327-45-2 | |
Record name | 2,3,5,4′-Tetrahydroxystilbene 2-O-β-D-glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82373-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-D-Glucopyranoside, 2,4-dihydroxy-6-(2-(4-hydroxyphenyl)ethenyl)phenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055327452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,5,4'-Tetrahydroxystilbene-2-o-beta-D-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082373942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,5,4′-Tetrahydroxystilbene 2-O-β-D-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801242061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 82373-94-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,5,4'-TETRAHYDROXYSTILBENE-2-O-.BETA.-D-GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54QRI6OKJ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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